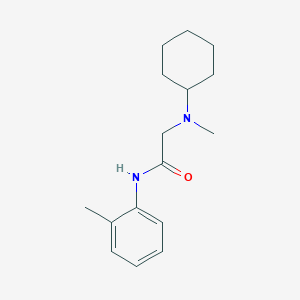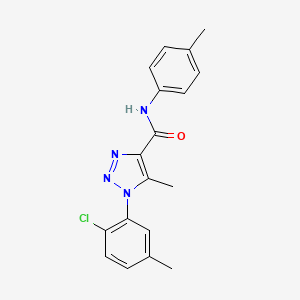![molecular formula C16H13ClN2O2 B5881001 N-[3-(1,3-benzoxazol-2-yl)-4-chlorophenyl]propanamide](/img/structure/B5881001.png)
N-[3-(1,3-benzoxazol-2-yl)-4-chlorophenyl]propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[3-(1,3-benzoxazol-2-yl)-4-chlorophenyl]propanamide, also known as BCI-121, is a chemical compound that has gained attention for its potential applications in scientific research. This compound has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations in lab experiments. In
Mécanisme D'action
The mechanism of action of N-[3-(1,3-benzoxazol-2-yl)-4-chlorophenyl]propanamide involves the inhibition of various enzymes. It has been shown to inhibit protein kinase C, which plays a role in cell proliferation and differentiation. It has also been shown to inhibit phospholipase A2, which plays a role in inflammation. The inhibition of these enzymes by N-[3-(1,3-benzoxazol-2-yl)-4-chlorophenyl]propanamide results in anti-inflammatory and anti-tumor effects.
Biochemical and Physiological Effects:
N-[3-(1,3-benzoxazol-2-yl)-4-chlorophenyl]propanamide has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and to have anti-inflammatory effects. It has also been shown to decrease the production of prostaglandins, which play a role in inflammation. In addition, it has been shown to decrease the expression of cytokines, which play a role in the immune response.
Avantages Et Limitations Des Expériences En Laboratoire
N-[3-(1,3-benzoxazol-2-yl)-4-chlorophenyl]propanamide has several advantages and limitations for lab experiments. One advantage is its inhibitory effects on various enzymes, which make it a promising compound for further research in the fields of cancer and inflammation. Another advantage is its anti-tumor and anti-inflammatory properties, which make it a potential candidate for drug development. One limitation is its potential toxicity, which requires careful handling and testing in lab experiments.
Orientations Futures
There are several future directions for the research of N-[3-(1,3-benzoxazol-2-yl)-4-chlorophenyl]propanamide. One direction is to further investigate its inhibitory effects on various enzymes and to identify its specific targets. Another direction is to explore its potential as a drug for the treatment of cancer and inflammation. Additionally, further research is needed to determine its toxicity and safety for use in humans. Overall, the potential applications of N-[3-(1,3-benzoxazol-2-yl)-4-chlorophenyl]propanamide in scientific research make it a promising compound for further investigation.
Méthodes De Synthèse
The synthesis of N-[3-(1,3-benzoxazol-2-yl)-4-chlorophenyl]propanamide has been achieved using various methods. One method involves the reaction of 4-chlorobenzoyl chloride with 2-aminobenzoxazole in the presence of triethylamine. Another method involves the reaction of 2-aminobenzoxazole with 4-chloro-3-nitrobenzoyl chloride in the presence of triethylamine. Both methods result in the formation of N-[3-(1,3-benzoxazol-2-yl)-4-chlorophenyl]propanamide with high yields.
Applications De Recherche Scientifique
N-[3-(1,3-benzoxazol-2-yl)-4-chlorophenyl]propanamide has been studied for its potential applications in scientific research. It has been found to have inhibitory effects on various enzymes, including protein kinase C and phospholipase A2. It has also been shown to have anti-inflammatory and anti-tumor properties. These properties make it a promising compound for further research in the fields of cancer and inflammation.
Propriétés
IUPAC Name |
N-[3-(1,3-benzoxazol-2-yl)-4-chlorophenyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN2O2/c1-2-15(20)18-10-7-8-12(17)11(9-10)16-19-13-5-3-4-6-14(13)21-16/h3-9H,2H2,1H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MULIEMOLQWUOOI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=CC(=C(C=C1)Cl)C2=NC3=CC=CC=C3O2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-Benzooxazol-2-yl-4-chloro-phenyl)-propionamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-methyl-N-({[3-(propionylamino)phenyl]amino}carbonothioyl)benzamide](/img/structure/B5880924.png)


![4-(1-pyrrolidinyl)[1,2,4]triazolo[4,3-a]quinoxaline](/img/structure/B5880945.png)
![1-[(4-chloro-2,5-dimethylphenyl)sulfonyl]pyrrolidine](/img/structure/B5880953.png)

![2-(tert-butylthio)-6,7,8,9-tetrahydropyrido[1,2-a]benzimidazole hydrochloride](/img/structure/B5880968.png)

![3-allyl-5-(4-chlorobenzyl)-1,3-thiazolidine-2,4-dione 2-{[1-(4-fluorophenyl)ethylidene]hydrazone}](/img/structure/B5880988.png)
![4-{[(dimethylamino)carbonyl]oxy}phenyl benzoate](/img/structure/B5880996.png)
![4-nitrobenzaldehyde [2-(1H-benzimidazol-2-yl)-1-phenylethylidene]hydrazone](/img/structure/B5881008.png)


